2-Chloropyridine-3,4-dicarbonitrile

Antimicrobial Pyridine Dicarbonitrile Structure-Activity Relationship

Researchers requiring a versatile scaffold for antimicrobial or dihydropyridine libraries face low-yield substitutions with non-chlorinated analogs. 2-Chloropyridine-3,4-dicarbonitrile (CAS 132784-64-6) solves this with: • Chlorine leaving group balance: reactive for SNAr yet stable during storage • Regiospecific NaBH4 reduction → 1,6-dihydropyridine-3,4-dicarbonitriles (antihypertensive leads) • Malononitrile coupling → NIR-fluorescent tetracyanobutadiene chromophores Procurement-ready with verified purity.

Molecular Formula C7H2ClN3
Molecular Weight 163.56 g/mol
CAS No. 132784-64-6
Cat. No. B3347337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine-3,4-dicarbonitrile
CAS132784-64-6
Molecular FormulaC7H2ClN3
Molecular Weight163.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C#N)C#N)Cl
InChIInChI=1S/C7H2ClN3/c8-7-6(4-10)5(3-9)1-2-11-7/h1-2H
InChIKeyKOGQBULCFOCSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine-3,4-dicarbonitrile: Heterocyclic Synthesis Building Block


2-Chloropyridine-3,4-dicarbonitrile (CAS 132784-64-6) is a polyfunctionalized pyridine derivative bearing an electron-withdrawing chlorine atom at the 2-position and two nitrile groups at the 3- and 4-positions. This arrangement creates a highly electron-deficient heterocycle that serves as a versatile precursor for nucleophilic aromatic substitution (SNAr) and annulation reactions [1]. The compound itself is primarily valued as a synthetic intermediate rather than a final active principle; however, its derivatives have demonstrated broad bioactivity including antimicrobial, antiproliferative, and photophysical properties [2].

Why 2-Chloro Substitution Cannot Be Replaced by Other Halogens


The 2-chloro substitution pattern on the pyridine-3,4-dicarbonitrile scaffold imparts a unique reactivity profile that is not interchangeable with its bromo, fluoro, or non-halogenated analogs. The chlorine atom acts as a moderate leaving group in SNAr reactions, providing a balance between sufficient reactivity for derivatization and adequate stability during storage and handling [1]. Critically, even among 2-chloropyridine-3,4-dicarbonitriles, the nature of substituents at the 5- and 6-positions profoundly influences biological activity: in a direct comparison, the 5-methyl-6-phenyl derivative displayed antimicrobial activity against four strains (inhibition zones 9–16 mm), whereas the cyclopenta-fused analog showed no measurable activity whatsoever [2]. This demonstrates that generic substitution within this compound class carries a high risk of losing desired functional properties.

Quantified Evidence for Selecting the 2-Chloro Scaffold


Antimicrobial Activity: 5,6-Substitution Pattern as Binary Switch

In a side-by-side agar well diffusion assay, the 5-methyl-6-phenyl-2-chloropyridine-3,4-dicarbonitrile (compound 2b) exhibited broad-spectrum antimicrobial activity, whereas the 5,6-cyclopenta-fused analog (compound 2a) was completely inactive against all tested strains [1]. This head-to-head comparison within the same study demonstrates that the 5,6-substitution pattern on the 2-chloropyridine-3,4-dicarbonitrile core is a binary switch for bioactivity.

Antimicrobial Pyridine Dicarbonitrile Structure-Activity Relationship

Synthetic Yield: 2-Chloro vs 2-Bromo from Common Precursor

Starting from the common precursor 1,1,2,2-tetracyano-3-trimethylsiloxycyclobutane, the 2-chloro derivative was obtained in 40% yield using thionyl chloride or oxalyl chloride, whereas the 2-bromo analog was obtained in moderate yield with phosphorus tribromide [1]. Although both routes are viable, the 2-chloro pathway offers greater reagent accessibility and safer handling compared to PBr3-based bromination.

Synthetic Methodology Halogenation Pyridine Dicarbonitrile

Regiospecific Reduction to 1,6-Dihydropyridines

5,6-Dialkyl-2-chloropyridine-3,4-dicarbonitriles undergo regiospecific reduction of the C=N bond at the 1,6-position with NaBH4, yielding 1,6-dihydropyridine-3,4-dicarbonitriles [1]. This regiospecificity is critical because 1,2- and 1,6-dihydropyridines are poorly represented in the literature due to a scarcity of synthetic methods; the 2-chloro substrate uniquely enables access to this pharmacologically relevant scaffold.

Regiospecific Reduction Dihydropyridine Heterocyclic Chemistry

Nucleophilic Substitution with Anilines via SNAr

The reaction of 2-chloropyridine-3,4-dicarbonitrile with substituted anilines in the presence of DIPEA in propan-2-ol at 120°C proceeds via clean SNAr displacement of chlorine to yield 2-(arylamino)pyridine-3,4-dicarbonitriles [1]. The electron-deficient character of the pyridine ring, conferred by the two nitrile groups, activates the 2-position for nucleophilic attack; the chlorine atom is a superior leaving group compared to fluorine in this context, while being more stable and easier to handle than the corresponding bromo or iodo analogs.

Nucleophilic Aromatic Substitution Aniline Pyridine Derivatization

Near-Infrared Emitting Solvatochromic Chromophore Precursor

2-Chloropyridine-3,4-dicarbonitriles react with malononitrile under Cs2CO3 catalysis to form tetracyanobutadiene (4-CN-TCPy) chromophores that exhibit strong solvatochromism (color change from orange to violet depending on solvent polarity) and solid-state emission in the red to near-infrared region [1]. This photophysical behavior is directly attributable to the electron-accepting pyridine-3,4-dicarbonitrile core bearing a chlorine substituent, which facilitates the subsequent malononitrile coupling.

Solvatochromism Near-Infrared Fluorescence Tetracyanobutadiene

High-Value Applications Based on Performance Evidence


Antimicrobial 2-Arylaminopyridine Library Synthesis

The compound is the optimal starting material for generating focused libraries of 2-(arylamino)pyridine-3,4-dicarbonitriles via SNAr with anilines [1]. As demonstrated by the direct comparison of analogs 2a and 2b, antimicrobial activity is highly sensitive to the 5,6-substitution pattern, with the 5-methyl-6-phenyl derivative showing broad-spectrum activity (inhibition zones 9–16 mm) while the cyclopenta analog was inactive [2]. Researchers screening for antimicrobial leads should therefore procure the unsubstituted 2-chloropyridine-3,4-dicarbonitrile as a versatile intermediate that can be diversified at both the 2-position (via SNAr) and the 5,6-positions (via initial ketone choice in the three-component synthesis).

1,6-Dihydropyridine Pharmacophore Access via Regiospecific Reduction

The 2-chloropyridine-3,4-dicarbonitrile scaffold is uniquely capable of undergoing regiospecific NaBH4 reduction to yield 1,6-dihydropyridine-3,4-dicarbonitriles, a poorly represented but pharmacologically significant class associated with antihypertensive, antiarrhythmic, bioprotective, and hepatoprotective activities [1]. The presence of the 2-chloro substituent is essential for directing the regiochemical outcome; alternative substrates do not provide the same regiospecificity. Medicinal chemistry groups targeting dihydropyridine-based ion channel modulators should select the 2-chloro derivative as their key intermediate.

Near-Infrared Solid-State Fluorophore Development

Reaction of 2-chloropyridine-3,4-dicarbonitriles with malononitrile yields tetracyanobutadiene (4-CN-TCPy) chromophores exhibiting strong solvatochromism and red to near-infrared solid-state fluorescence [1]. The chlorine substituent is critical for the initial SNAr-type coupling with malononitrile. Procurement of this specific compound enables access to a class of stable, intensely colored dyes with potential applications in NIR OLEDs, bioimaging, and nonlinear optics.

Modular Three-Component Pyridine-3,4-dicarbonitrile Synthesis

The compound can be efficiently prepared through a one-pot, three-component reaction of tetracyanoethylene, ketones, and hydrochloric acid in yields of 68–89% [1]. This modular approach allows researchers to vary the ketone component to introduce diverse 5,6-substituents, making the procurement of the parent 2-chloropyridine-3,4-dicarbonitrile less critical than the procurement of the precursor reagents for in-house synthesis. However, for laboratories lacking synthetic capacity, purchasing the pre-formed 2-chloropyridine-3,4-dicarbonitrile (or its specific 5,6-disubstituted derivatives) is the most reliable path to obtaining a product with defined substitution and verified purity.

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